2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide
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Overview
Description
2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenyl groups and an acetamide moiety. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Phenyl Groups: The phenyl groups are introduced via nucleophilic substitution reactions.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the piperazine derivative with N-phenylacetamide under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Pharmacology: Its interactions with various biological targets make it a candidate for drug development.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and structural similarity.
Uniqueness
2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide stands out due to its specific substitution pattern and the presence of both acetamide and phenyl groups, which contribute to its unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H29N5O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H29N5O3/c30-22(26-19-7-3-1-4-8-19)17-21-24(32)25-11-12-29(21)23(31)18-27-13-15-28(16-14-27)20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,25,32)(H,26,30) |
InChI Key |
GOPRDOIPXZQVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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